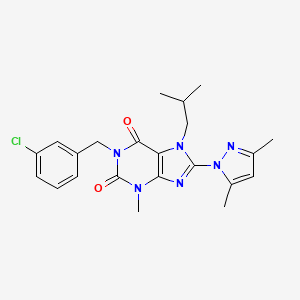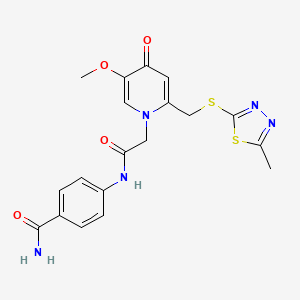
N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide
描述
N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide, also known as IDMP, is a chemical compound that has been studied for its potential use in various scientific research applications. IDMP is a sulfonamide derivative that has been shown to have a unique mechanism of action, making it a promising candidate for further research.
作用机制
N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is involved in various physiological processes, including the regulation of pH in the body. By inhibiting this enzyme, N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide may have a wide range of effects on the body.
Biochemical and Physiological Effects
N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its potential as a cancer treatment, N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide has also been studied for its potential use in the treatment of various other diseases, including Alzheimer's disease and glaucoma. N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide has also been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
One of the advantages of using N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide in lab experiments is that it has a well-established synthesis method, making it relatively easy to obtain. Additionally, N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide has been shown to have a unique mechanism of action, which makes it a promising candidate for further research. However, one limitation of using N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on the body.
未来方向
There are many potential future directions for research on N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide. One area of interest is in the development of new cancer treatments. N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide has shown promise as a cancer treatment in vitro, and further research is needed to determine its efficacy in vivo. Additionally, N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide's anti-inflammatory and anti-oxidant properties make it a promising candidate for the treatment of various other diseases, including Alzheimer's disease and glaucoma. Further research is needed to determine the full extent of N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide's potential as a therapeutic agent.
合成方法
The synthesis of N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with imidazole and 1,3-propanediamine. The resulting product is then purified through recrystallization to obtain pure N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide. This synthesis method has been well-established and has been used in various studies.
科学研究应用
N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. N-(3-Imidazol-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-20-12-4-5-13(21-2)14(10-12)22(18,19)16-6-3-8-17-9-7-15-11-17/h4-5,7,9-11,16H,3,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCERYMAXBIWURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325343 | |
| Record name | N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide | |
CAS RN |
839680-78-3 | |
| Record name | N-(3-imidazol-1-ylpropyl)-2,5-dimethoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate](/img/structure/B2897278.png)


![4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B2897282.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2897286.png)

![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2897289.png)



![2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide](/img/structure/B2897294.png)
![Oxolan-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2897297.png)
